molecular formula C20H26O7 B1337600 (1S,2S,3S,4S,5S,8R,9R,12S)-8-Formyl-5,12-dihydroxy-4-methyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-2,4-dicarboxylic acid CAS No. 20134-29-6

(1S,2S,3S,4S,5S,8R,9R,12S)-8-Formyl-5,12-dihydroxy-4-methyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-2,4-dicarboxylic acid

Cat. No. B1337600
CAS RN: 20134-29-6
M. Wt: 378.4 g/mol
InChI Key: HRIAGYDCQBIJJM-ARCJWRNYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "(1S,2S,3S,4S,5S,8R,9R,12S)-8-Formyl-5,12-dihydroxy-4-methyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-2,4-dicarboxylic acid" is a complex organic molecule, likely a derivative of a diterpenoid based on its structural nomenclature. Diterpenoids are a class of chemical compounds composed of four isoprene units and are known for their diverse range of biological activities.

Synthesis Analysis

While the specific synthesis of the compound is not detailed in the provided papers, similar compounds have been synthesized through cyclization and rearrangement reactions. For instance, dehydration of a related diterpenoid compound using phosphorus oxychloride in pyridine resulted in a mixture of three hydrocarbons, indicating the potential complexity and variability in the synthesis of such compounds .

Molecular Structure Analysis

The molecular structure of diterpenoids can be quite complex, with multiple chiral centers and rings. The nomenclature of the compound suggests a tetracyclic structure with various functional groups, including hydroxy, formyl, and carboxylic acid groups. These functional groups and the stereochemistry of the molecule would significantly influence its reactivity and interactions with other molecules.

Chemical Reactions Analysis

The compound's reactivity would be influenced by its functional groups. The formyl group could undergo various reactions, such as nucleophilic addition or oxidation. The hydroxy groups could be involved in dehydration reactions or could form intermolecular hydrogen bonds, affecting the compound's physical properties and reactivity. The carboxylic acid groups could participate in esterification or amide formation reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of such a compound would be influenced by its molecular structure. The presence of multiple chiral centers would affect its optical activity, while the presence of hydroxy and carboxylic acid groups would influence its solubility in water and organic solvents. The compound's crystalline form could exhibit polymorphism, as seen in related compounds, which would affect its melting point, solubility, and stability .

Scientific Research Applications

Cyclization and Rearrangements of Diterpenoids

Research in the field of diterpenoids, which share structural similarities with the compound , has led to discoveries in the cyclization and rearrangement processes of these compounds. Studies have shown that the dehydration of specific diterpenoid alcohols with phosphorus oxychloride results in the formation of hydrocarbons with unique carbon skeletons (Ungur et al., 1988). These findings contribute to the understanding of chemical reactions that can produce novel structures from natural product precursors.

Asymmetric Synthesis of Polypropanoates

The asymmetric synthesis of long-chain and polycyclic polypropanoate fragments from simple starting materials represents a significant advancement in the field of organic chemistry. This method has been applied to create complicated bicyclic and tricyclic structures, demonstrating the versatility and potential for synthesizing complex natural product-like molecules (Marchionni & Vogel, 2001). Such synthetic strategies can be instrumental in the development of new materials and drugs.

Biosynthesis of 1-Alkenes in Higher Plants

The study of 1-alkenes biosynthesis in plants provides insight into the natural pathways that lead to the formation of structurally complex molecules from simpler biochemical precursors. This research has implications for understanding plant metabolism and could inform biotechnological approaches to produce valuable chemicals (Görgen & Boland, 1989).

New Bioactive Azaartemisinin Derivatives

The creation of new bioactive compounds, such as azaartemisinin derivatives, showcases the potential for chemical modification of natural products to enhance their biological activity. These studies not only contribute to the drug discovery process but also highlight the versatility of natural product frameworks for the development of new therapeutic agents (Al-Oqail et al., 2003).

Future Directions

The future research directions for this compound could involve exploring its potential biological activities, given its relation to gibberellins, and developing efficient synthetic methods .

properties

IUPAC Name

(1S,2S,3S,4S,5S,8R,9R,12S)-8-formyl-5,12-dihydroxy-4-methyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-2,4-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O7/c1-10-7-19-8-20(10,27)6-3-11(19)18(9-21)5-4-12(22)17(2,16(25)26)14(18)13(19)15(23)24/h9,11-14,22,27H,1,3-8H2,2H3,(H,23,24)(H,25,26)/t11-,12-,13+,14+,17+,18+,19-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRIAGYDCQBIJJM-ARCJWRNYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CCC2(C1C(C34C2CCC(C3)(C(=C)C4)O)C(=O)O)C=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1([C@H](CC[C@@]2([C@@H]1[C@@H]([C@]34[C@H]2CC[C@](C3)(C(=C)C4)O)C(=O)O)C=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401339951
Record name (1 alpha,2 beta,4a alpha,4b beta,10 beta)-4a-Formyl-2,7-dihydroxy-1-methyl-8-methylenegibbane-1,10-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401339951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,2S,3S,4S,5S,8R,9R,12S)-8-Formyl-5,12-dihydroxy-4-methyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-2,4-dicarboxylic acid

CAS RN

20134-29-6
Record name (1 alpha,2 beta,4a alpha,4b beta,10 beta)-4a-Formyl-2,7-dihydroxy-1-methyl-8-methylenegibbane-1,10-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401339951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,2S,3S,4S,5S,8R,9R,12S)-8-Formyl-5,12-dihydroxy-4-methyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-2,4-dicarboxylic acid
Reactant of Route 2
(1S,2S,3S,4S,5S,8R,9R,12S)-8-Formyl-5,12-dihydroxy-4-methyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-2,4-dicarboxylic acid
Reactant of Route 3
Reactant of Route 3
(1S,2S,3S,4S,5S,8R,9R,12S)-8-Formyl-5,12-dihydroxy-4-methyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-2,4-dicarboxylic acid
Reactant of Route 4
Reactant of Route 4
(1S,2S,3S,4S,5S,8R,9R,12S)-8-Formyl-5,12-dihydroxy-4-methyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-2,4-dicarboxylic acid
Reactant of Route 5
(1S,2S,3S,4S,5S,8R,9R,12S)-8-Formyl-5,12-dihydroxy-4-methyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-2,4-dicarboxylic acid
Reactant of Route 6
(1S,2S,3S,4S,5S,8R,9R,12S)-8-Formyl-5,12-dihydroxy-4-methyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-2,4-dicarboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.